2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-1-carboxylate
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Overview
Description
2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-1-carboxylate is a complex organic compound that features a unique combination of a barbituric acid moiety and a naphthalene carboxylate group
Preparation Methods
The synthesis of 2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-1-carboxylate typically involves the reaction of 5-acetyl-1,3-dimethyl-barbituric acid with p-methyl isonitrosophenylhydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry for the synthesis of metal complexes.
Medicine: It is investigated for its potential pharmacological activities, including anticancer and antioxidant properties.
Mechanism of Action
The mechanism of action of 2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The barbituric acid moiety can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The naphthalene carboxylate group may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other barbituric acid derivatives and naphthalene carboxylates. Compared to these compounds, 2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-1-carboxylate is unique due to its combined structural features, which may confer distinct chemical and biological properties. Examples of similar compounds include:
- 5-acetyl-1,3-dimethyl-barbituric acid
- Naphthalene-1-carboxylic acid
- 2-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)ethyl hydrazineylidene .
Properties
Molecular Formula |
C22H14N2O5 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C22H14N2O5/c25-19-17(20(26)24-22(28)23-19)12-14-7-2-4-11-18(14)29-21(27)16-10-5-8-13-6-1-3-9-15(13)16/h1-12H,(H2,23,24,25,26,28) |
InChI Key |
PRBVXIYCTRNWNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC=C3C=C4C(=O)NC(=O)NC4=O |
Origin of Product |
United States |
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